molecular formula C19H32N2O4 B4900563 1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine;oxalic acid

1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine;oxalic acid

Cat. No.: B4900563
M. Wt: 352.5 g/mol
InChI Key: WSCVXARBGXELDZ-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with cyclohexyl and cyclohex-3-en-1-ylmethyl groups, and it is often associated with oxalic acid as a salt form. The presence of both saturated and unsaturated cyclohexyl groups in its structure contributes to its distinctive chemical properties.

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2.C2H2O4/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17;3-1(4)2(5)6/h1,3,16-17H,2,4-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCVXARBGXELDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine typically involves multi-step organic reactions. One common approach is the alkylation of piperazine with cyclohex-3-en-1-ylmethyl chloride under basic conditions, followed by the introduction of the cyclohexyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert unsaturated bonds to saturated ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted piperazines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohex-3-en-1-ylmethyl)piperazine
  • 4-Cyclohexylpiperazine
  • Cyclohex-3-en-1-ylmethylamine

Uniqueness

1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine is unique due to the presence of both cyclohexyl and cyclohex-3-en-1-ylmethyl groups, which impart distinct chemical and biological properties. This dual substitution pattern is not commonly found in other similar compounds, making it a valuable molecule for research and development in various fields.

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